Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamate derivative featuring a tert-butyl (1,1-dimethylethyl) ester group, a fluorine substituent at the 2-position of the phenyl ring, and a trimethylsilyl (TMS)-protected ethynyl group at the 6-position. The TMS-ethynyl group enhances stability during synthetic processes, while the fluorine atom may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-6-(2-trimethylsilylethynyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2Si/c1-16(2,3)20-15(19)18-14-12(8-7-9-13(14)17)10-11-21(4,5)6/h7-9H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGSXHZFXMIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-fluoro-6-[(trimethylsilyl)ethynyl]phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biology and Medicine: Research into its potential biological activities and therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action for carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trimethylsilyl group can be removed under certain conditions, revealing a reactive site that can interact with various biological molecules. This interaction can lead to changes in molecular pathways, potentially resulting in biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Elagolix Impurity (ACI 054922) :
This compound shares the tert-butyl carbamate core but differs in the phenyl substituents. Instead of fluorine and TMS-ethynyl groups, it has a trifluoromethyl group and a brominated pyrimidine ring. The trifluoromethyl group enhances lipophilicity, while bromine introduces steric hindrance, affecting binding affinity in drug-target interactions .- Carbamic Acid, [4-[(6-Amino-3-pyridinyl)oxy]phenyl]-, 1,1-Dimethylethyl Ester (CAS 860298-56-2): The phenyl ring here is substituted with an amino-pyridinyloxy group.
Analogues with Alternative Protecting Groups
Carbamic Acid, N-[(1S)-2-Bromo-1-Methylethyl]-, 1,1-Dimethylethyl Ester (CAS 263410-21-5) :
This compound replaces the aromatic system with a brominated aliphatic chain. The tert-butyl ester remains, but the lack of aromaticity reduces conjugation effects, impacting stability under acidic conditions .- Carbamic Acid, [4-(2-Benzofuranyl)phenyl]-, 1,1-Dimethylethyl Ester (CAS 239088-84-7): The benzofuranyl group introduces a rigid, planar structure, enhancing π-π stacking interactions in solid-state formulations. This contrasts with the linear TMS-ethynyl group in the target compound, which may improve solubility in nonpolar solvents .
Functional Group Variations
- Carbamic Acid, (3-Hydroxy-1-Methylpropyl)-, 1,1-Dimethylethyl Ester (CAS 146514-31-0): A hydroxyl group replaces the aromatic fluorine and TMS-ethynyl substituents.
Carbamic Acid, N-[(2-Methoxyphenyl)(Phenylsulfonyl)methyl]-, 1,1-Dimethylethyl Ester (CAS 774225-28-4) :
The sulfonyl and methoxy groups introduce strong electron-withdrawing and donating effects, respectively. This contrasts with the electron-deficient fluorine and TMS-ethynyl groups in the target compound, which may alter reactivity in nucleophilic substitution reactions .
Comparative Data Table
Notes on Discrepancies and Limitations
- Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
- and discuss unrelated perfluorinated compounds and thiophenes, which were excluded due to lack of relevance.
Biological Activity
Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester (CAS No. 908600-89-5) is a synthetic compound with a molecular formula of CHFNOSi and a molecular weight of 307.44 g/mol. It has garnered interest in organic chemistry and materials science due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through the reaction of 2-fluoro-6-[(trimethylsilyl)ethynyl]phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method provides a pathway for the formation of carbamic acids, which are important intermediates in drug development and organic synthesis .
The biological activity of carbamic acid esters often involves their interaction with specific molecular targets in biological systems. The trimethylsilyl group can be removed under certain conditions, revealing reactive sites that may interact with various biomolecules, potentially altering molecular pathways and leading to biological effects.
Potential Therapeutic Applications
Research indicates that compounds similar to carbamic acid derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can inhibit specific enzymes involved in inflammation, such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in pain and inflammatory responses .
- Anticancer Properties : There is ongoing research into the anticancer potential of structurally similar compounds, focusing on their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Applications in Organic Chemistry and Material Science
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications in material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
